molecular formula C12H11F2NO2S B13532803 (R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate

(R)-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate

Cat. No.: B13532803
M. Wt: 271.28 g/mol
InChI Key: NHSSEOHCROFICA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is an organic compound that features a difluorophenyl group and an isothiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate typically involves the reaction of ®-3-(2,4-difluorophenyl)-3-hydroxypropanoic acid with ethyl isothiocyanate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the isothiocyanate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives of the difluorophenyl group.

Scientific Research Applications

®-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate involves its interaction with biological molecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The difluorophenyl group may also contribute to the compound’s biological activity by enhancing its binding affinity to specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Difluorobenzophenone: An organic compound with similar difluorophenyl groups but different functional groups.

    (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with structural similarities.

Uniqueness

®-Ethyl 3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate is unique due to the presence of both the isothiocyanate and difluorophenyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C12H11F2NO2S

Molecular Weight

271.28 g/mol

IUPAC Name

ethyl (3R)-3-(2,4-difluorophenyl)-3-isothiocyanatopropanoate

InChI

InChI=1S/C12H11F2NO2S/c1-2-17-12(16)6-11(15-7-18)9-4-3-8(13)5-10(9)14/h3-5,11H,2,6H2,1H3/t11-/m1/s1

InChI Key

NHSSEOHCROFICA-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=C(C=C(C=C1)F)F)N=C=S

Canonical SMILES

CCOC(=O)CC(C1=C(C=C(C=C1)F)F)N=C=S

Origin of Product

United States

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